molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

Cat. No.: B1683953
CAS No.: 135558-11-1
M. Wt: 397.3 g/mol
InChI Key: RLXPIABKJFUYFG-UHFFFAOYSA-M
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Description

Lobaplatin is a platinum-based antineoplastic agent primarily used in the treatment of various cancers. It is a third-generation platinum compound, following cisplatin and carboplatin, and is known for its enhanced anticancer activity and reduced toxicity. This compound is particularly effective against small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia .

Mechanism of Action

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

This compound acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when this compound is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . This compound has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of this compound’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, this compound has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, this compound is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like this compound can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

Biochemical Analysis

Biochemical Properties

Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . When this compound is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Cellular Effects

This compound has shown to have significant inhibitory effects on various cancer cells. It inhibits cell growth by forming DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth . It has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Molecular Mechanism

The mechanism of antineoplastic action for this compound is similar to other platinum-induced cytotoxicity mechanisms such as cisplatin and oxaliplatin . This compound acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . In its reactive (active) form, the platinum metal center forms DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth .

Temporal Effects in Laboratory Settings

This compound has been found to inhibit the growth of tumors effectively in vivo . The toxicity of this compound is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is known that the toxicity of this compound is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose .

Metabolic Pathways

It is known that platinum-based drugs like this compound can interact with various enzymes and cofactors .

Transport and Distribution

This compound is administered intravenously by bolus injection or infusion

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with DNA within the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lobaplatin involves several key steps:

    Formation of Dichloride Complex: Trans-diamine methyl cyclobutane reacts with chloroplatinite in water under an inert gas atmosphere to form a dichloride complex.

    Replacement Reaction: The dichloride complex undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates.

    Reaction with Lactic Acid: The filtrate from the previous step reacts with L-lactic acid or L-lactate under controlled pH conditions to produce this compound.

    Recrystallization: The final product is purified through water/acetone recrystallization to obtain high-purity this compound trihydrate.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, with fewer reaction steps, shorter reaction times, and higher yields, making it suitable for commercial manufacturing .

Properties

CAS No.

135558-11-1

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.3 g/mol

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D19466;  D-19466;  Lobaplatin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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